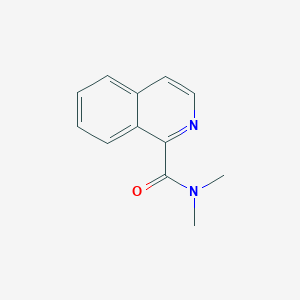
N,N-dimethylisoquinoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethylisoquinoline-1-carboxamide: is an organic compound with the molecular formula C12H12N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions:
Gabriel-Colman Rearrangement: This method involves the use of phthalimide as the raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives.
Pictet-Spengler Reaction: This approach uses beta-arylethylamine and carbonyl compounds, which cyclize and condense in the presence of hydrogen chloride to form tetrahydroisoquinoline.
Pomeranz-Fritsch Method: This method employs aromatic aldehydes and aminoacetal as starting materials, which cyclize under acidic conditions to produce isoquinolines.
Industrial Production Methods: Industrial production of N,N-dimethylisoquinoline-1-carboxamide typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield, purity, and environmental considerations .
化学反应分析
Types of Reactions:
Oxidation: N,N-dimethylisoquinoline-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: N,N-dimethylisoquinoline-1-carboxamide is used as a building block in the synthesis of various complex organic molecules . Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-migratory effects . Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and inflammation . Industry: The compound is used in the development of pharmaceuticals and other chemical products .
作用机制
N,N-dimethylisoquinoline-1-carboxamide exerts its effects by inhibiting the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways . This inhibition leads to the suppression of pro-inflammatory mediators and cell migration, making it a promising compound for treating inflammation and neurodegenerative disorders .
相似化合物的比较
Isoquinoline-1-carboxamide: Shares a similar core structure but lacks the N,N-dimethyl groups.
N-(2-hydroxyphenyl)isoquinoline-1-carboxamide: Exhibits potent anti-inflammatory effects through similar mechanisms.
N-methoxyphenyl isoquinoline-1-carboxamide: Another derivative with distinct biological activities.
Uniqueness: N,N-dimethylisoquinoline-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key signaling pathways involved in inflammation and cell migration sets it apart from other isoquinoline derivatives .
属性
IUPAC Name |
N,N-dimethylisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIALATAKIYWCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














